molecular formula C23H21ClN6O2S B2766260 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-20-2

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2766260
CAS No.: 872994-20-2
M. Wt: 480.97
InChI Key: SHORHYYABXIHQT-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a benzamide group at the ethyl chain and a 2-chlorobenzylamino-acetylthio moiety at position 4. Its molecular structure combines a fused bicyclic system (triazolo-pyridazine) with amide and thioether linkages, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2S/c24-18-9-5-4-8-17(18)14-26-21(31)15-33-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)16-6-2-1-3-7-16/h1-11H,12-15H2,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHORHYYABXIHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C24H23ClN6O2SC_{24}H_{23}ClN_{6}O_{2}S, with a molecular weight of 495.0 g/mol. It features a triazole ring, which is often associated with diverse biological activities including antimicrobial and anticancer properties. The presence of the chlorobenzyl group and the thioether moiety enhances its pharmacological profile.

Research indicates that compounds containing triazole and pyridazine scaffolds exhibit various mechanisms of action:

  • Enzyme Inhibition : The triazole moiety can interact with enzyme active sites, inhibiting their function. For instance, similar compounds have shown inhibition against enzymes such as aromatase and xanthine oxidase, which are crucial in metabolic pathways and disease processes .
  • Antiviral Activity : Some derivatives of triazoles have demonstrated antiviral properties by inhibiting viral replication mechanisms. This suggests potential for this compound in treating viral infections .
  • Immunomodulation : The compound may activate pathways involved in immune response modulation. Compounds with similar structures have been identified as STING (Stimulator of Interferon Genes) agonists, which play a critical role in initiating innate immune responses .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that derivatives could inhibit cell proliferation significantly. For example, certain compounds exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Inhibition Zones : Agar diffusion tests revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Case Studies

  • Case Study 1 : A study involving the synthesis and evaluation of similar triazole compounds found that modifications to the side chains significantly impacted their biological activity. The presence of electron-withdrawing groups enhanced their potency against specific targets .
  • Case Study 2 : In a clinical trial setting, a related compound was tested for its efficacy in patients with chronic viral infections. Results indicated improved viral load reduction compared to standard treatments, suggesting a potential role for this class of compounds in antiviral therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism in Chlorobenzyl Substituents

describes N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, a positional isomer where the chlorine atom is at the para-position of the benzyl group instead of the ortho-position. This difference alters steric and electronic properties:

  • Electronic Effects : The para-chlorine in the analog may enhance electron-withdrawing effects across the benzyl ring, influencing hydrogen bonding or dipole interactions.
Property Target Compound (2-Chlorobenzyl) Analog (4-Chlorobenzyl)
Substituent Position ortho para
Molecular Weight ~495.95 g/mol (estimated) ~495.95 g/mol
LogP (Predicted) Higher (due to steric shielding) Slightly lower

Triazolo-Pyridazine Derivatives in Patent Literature

highlights triazolo-pyridin/pyridazine derivatives from a European patent (EP 3 532 474 B1). Example 284 and 285 feature trifluoropropyl and difluoromethylphenyl groups, respectively. Key comparisons:

  • Substituent Variations : The trifluoropropyl and difluoromethyl groups in the patent examples increase lipophilicity and electron-withdrawing effects compared to the benzamide and 2-chlorobenzyl groups in the target compound. These modifications may enhance blood-brain barrier penetration or target selectivity .

Thiosemicarbazone Analogs with 2-Chlorobenzyl Groups

discusses (2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide , a thiosemicarbazone derivative. While structurally distinct from the target compound, it shares the 2-chlorobenzyl motif. Key observations:

  • Pharmacophore Diversity : The thiosemicarbazide scaffold in is associated with metal chelation and anticancer activity, whereas the triazolo-pyridazine core in the target compound may target kinases or proteases.
  • Role of 2-Chlorobenzyl : Both compounds utilize the 2-chlorobenzyl group for hydrophobic interactions, suggesting its utility in enhancing binding affinity across diverse scaffolds .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can purity be optimized?

The synthesis of this triazolopyridazine derivative typically involves:

  • Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).
  • Step 2 : Thioether linkage introduction using a thiol-containing intermediate, often requiring base catalysis (e.g., triethylamine) and controlled temperatures (60–80°C) to avoid side reactions.
  • Step 3 : Amide coupling between the benzamide moiety and the thioether-functionalized triazolopyridazine core, using carbodiimide coupling agents (e.g., EDC/HOBt). Purity Optimization : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is critical for isolating the final compound (>95% purity). NMR and LC-MS should confirm intermediate integrity .

Q. Which spectroscopic methods are essential for structural confirmation?

  • 1H/13C NMR : Assign peaks for the 2-chlorobenzyl group (δ 7.2–7.5 ppm aromatic protons), triazole protons (δ 8.1–8.3 ppm), and amide NH (δ 10–11 ppm). Discrepancies in splitting patterns may indicate rotameric forms due to restricted rotation in the amide bond .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine’s M+2 peak).
  • IR Spectroscopy : Validate amide C=O (1650–1680 cm⁻¹) and thioether C-S (650–700 cm⁻¹) stretches .

Q. What initial biological assays are recommended for this compound?

  • Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases (e.g., JAK2, EGFR) due to structural similarities to triazolopyridazine kinase inhibitors .
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can low yields in the thioether coupling step be addressed?

  • Reaction Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature (40–100°C). Evidence suggests DMF improves solubility of aromatic intermediates .
  • Catalyst Screening : Test alternative bases (e.g., DBU instead of triethylamine) to enhance nucleophilicity of the thiol group.
  • Protecting Groups : Introduce temporary protection (e.g., Fmoc) on the triazole NH to prevent undesired side reactions .

Q. How to resolve discrepancies in NMR data during structural characterization?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly for the triazole-pyridazine fused ring system.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify broadening due to conformational dynamics in the benzamide moiety .
  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) to resolve ambiguous stereochemistry .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize targets based on conserved hinge-region interactions (e.g., hydrogen bonding with triazole N atoms) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, focusing on hydrophobic packing of the 2-chlorobenzyl group .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data from analogs .

Q. How to design in vitro assays for evaluating kinase inhibition specificity?

  • Selectivity Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-target effects.
  • Cellular Target Engagement : Use NanoBRET™ to quantify intracellular binding to kinases in live cells.
  • Resistance Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to probe binding mode flexibility .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data between structural analogs?

  • Meta-Analysis : Compare IC50 values of analogs with varying substituents (e.g., 2-chloro vs. 2-methoxybenzyl groups) to identify SAR trends. For example, electron-withdrawing groups (Cl) may enhance kinase affinity but reduce solubility .
  • Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended protein targets confounding bioactivity results .

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